Cyclopropanemethylamine hydrochloride
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Overview
Description
Cyclopropylmethanamine hydrochloride, also known as Cyclopropyl-methyl-amine hydrochloride, is a chemical compound with the empirical formula C4H10ClN . It has a molecular weight of 107.58 .
Molecular Structure Analysis
The molecular structure of Cyclopropylmethanamine hydrochloride can be represented by the SMILES string CNC1CC1.Cl
. The InChI key for this compound is YCWKZLXTHMGYAO-UHFFFAOYSA-N
.
Physical and Chemical Properties Analysis
Cyclopropylmethanamine hydrochloride is a solid . The physical and chemical properties of a material are influenced by its chemistry, which directly contributes to its interaction with biological environments .
Scientific Research Applications
Asymmetric Synthesis
Cyclopropylmethanamine hydrochloride plays a crucial role in the asymmetric synthesis of various compounds. A study by Miura et al. (2016) highlights the use of Rhodium(II)-catalyzed cyclopropanation in the synthesis of boryl-substituted cyclopropylmethanamines. This process is highly diastereo- and enantioselective, leading to the creation of cyclopropylmethanamines with a quaternary stereocenter (Miura, Nakamuro, Nikishima, & Murakami, 2016).
Peptide Synthesis
Carpino et al. (2009) explored the role of Cyclopropylmethanamine hydrochloride in peptide synthesis. The N-dicyclopropylmethyl (Dcpm) residue, derived from cyclopropylmethanimine hydrochloride, serves as an amide bond protectant in peptide synthesis. This application is particularly important in preventing aggregation effects in the synthesis of complex peptides (Carpino, Nasr, Abdel-Maksoud, El‐Faham, Ionescu, Henklein, Wenschuh, Beyermann, Krause, & Bienert, 2009).
Pharmaceutical Development
The incorporation of the cyclopropyl ring, a key component of Cyclopropylmethanamine, is increasingly used in drug development. Talele (2016) discussed how the cyclopropyl ring enhances potency and reduces off-target effects in preclinical/clinical drug molecules. The unique properties of the cyclopropyl ring, such as coplanarity, shorter C-C bonds, and enhanced π-character, contribute significantly to drug properties (Talele, 2016).
Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Cyclopropylmethanamine hydrochloride involves the reaction of cyclopropylcarbinol with hydrochloric acid to form the desired product.", "Starting Materials": [ "Cyclopropylcarbinol", "Hydrochloric acid" ], "Reaction": [ "Add cyclopropylcarbinol to a reaction flask", "Slowly add hydrochloric acid to the reaction flask while stirring", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and filter the resulting solid", "Wash the solid with cold water and dry under vacuum", "Recrystallize the solid from ethanol to obtain pure Cyclopropylmethanamine hydrochloride" ] } | |
CAS No. |
7252-53-1 |
Molecular Formula |
C4H10ClN |
Molecular Weight |
107.58 g/mol |
IUPAC Name |
cyclopropylmethylazanium;chloride |
InChI |
InChI=1S/C4H9N.ClH/c5-3-4-1-2-4;/h4H,1-3,5H2;1H |
InChI Key |
HXSNGAHNYZBZTH-UHFFFAOYSA-N |
SMILES |
C1CC1CN.Cl |
Canonical SMILES |
C1CC1C[NH3+].[Cl-] |
7252-53-1 | |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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